1-Phenyl-1H-pyrazole-3-sulfonamide
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Overview
Description
1-Phenyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a sulfonamide group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-3-sulfonamide can be synthesized through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, yielding pyrazole derivatives . Another method includes the reaction of substituted cyanic 1,3-diphenyl-1H-pyrazole-4-carboxylic thioanhydride with substituted anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpyrazole derivatives.
Scientific Research Applications
1-Phenyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against cancer cell lines such as HeLa and C6.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide antibacterial agents act as competitive inhibitors of the enzyme dihydropteroate synthetase, disrupting folate synthesis in microorganisms . This leads to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
- 1-Phenylpyrazole-3-carboxamide
- 1-Phenylpyrazole-3-thiol
- 1-Phenylpyrazole-3-carboxylic acid
Comparison: 1-Phenyl-1H-pyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct biological activities compared to other pyrazole derivatives. For example, while 1-Phenylpyrazole-3-carboxamide may exhibit different pharmacological properties, the sulfonamide group in this compound enhances its potential as an antibacterial and antiproliferative agent .
Properties
IUPAC Name |
1-phenylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIBNRILAXLIQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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